molecular formula C10H14ClN3O B1427857 [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1247580-97-7

[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol

Cat. No.: B1427857
CAS No.: 1247580-97-7
M. Wt: 227.69 g/mol
InChI Key: OQMAIHFRNKXQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with 2-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Nucleophiles like or can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

  • [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanone
  • [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]amine
  • [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]ethanol

Uniqueness:

  • The presence of the hydroxymethyl group in [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
  • The combination of the chloropyrimidine and piperidine moieties may contribute to its specific reactivity and potential applications in various fields.

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-4-2-1-3-8(14)6-15/h5,7-8,15H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMAIHFRNKXQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.